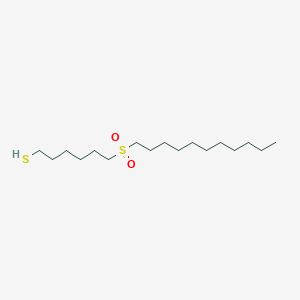
6-(Undecane-1-sulfonyl)hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Undecane-1-sulfonyl)hexane-1-thiol is an organic compound that features both a sulfonyl group and a thiol group. This compound is part of the broader class of thiols, which are known for their distinctive sulfur-containing functional groups. Thiols are often characterized by their strong odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Undecane-1-sulfonyl)hexane-1-thiol typically involves the reaction of an alkyl halide with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a thiolate anion to form the desired thiol compound . The reaction conditions often include a polar aprotic solvent and a strong base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of thiols, including this compound, often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ catalysts to increase reaction rates and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Undecane-1-sulfonyl)hexane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, polar aprotic solvents, strong bases.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Wissenschaftliche Forschungsanwendungen
6-(Undecane-1-sulfonyl)hexane-1-thiol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Undecane-1-sulfonyl)hexane-1-thiol involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The sulfonyl group can also engage in various chemical interactions, enhancing the compound’s reactivity and stability. These properties make it effective in applications requiring strong metal-thiol interactions and redox activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the sulfonyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a sulfonyl group.
11-Bromo-1-undecanethiol: Contains a bromine atom instead of a sulfonyl group.
Uniqueness
6-(Undecane-1-sulfonyl)hexane-1-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and reactivity, while the thiol group allows for strong metal binding and participation in redox reactions .
Eigenschaften
CAS-Nummer |
136954-09-1 |
|---|---|
Molekularformel |
C17H36O2S2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
6-undecylsulfonylhexane-1-thiol |
InChI |
InChI=1S/C17H36O2S2/c1-2-3-4-5-6-7-8-10-13-16-21(18,19)17-14-11-9-12-15-20/h20H,2-17H2,1H3 |
InChI-Schlüssel |
GUKBGIUHOYWIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCS(=O)(=O)CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


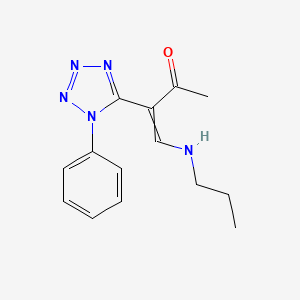
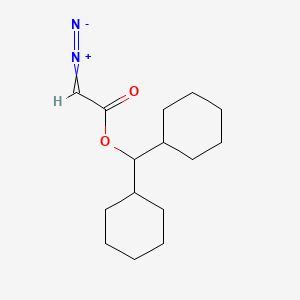
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
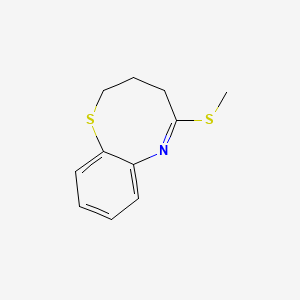
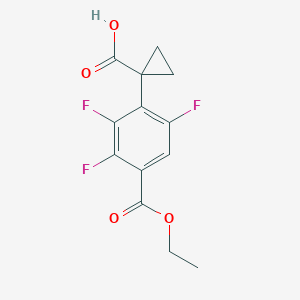
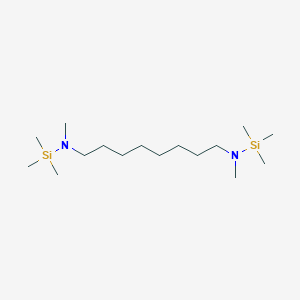

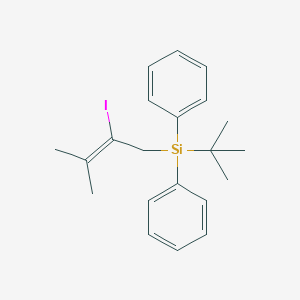

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
